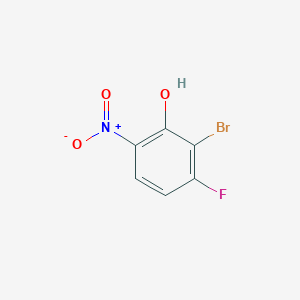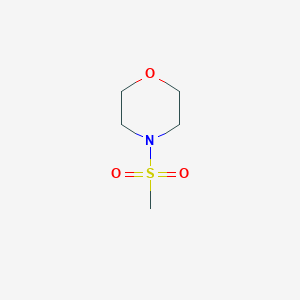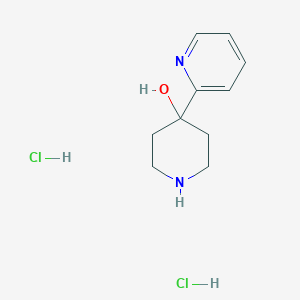
2-Bromo-3-fluoro-6-nitrophenol
描述
The compound 2-Bromo-3-fluoro-6-nitrophenol is a halogenated nitrophenol, which is a class of compounds known for their diverse applications in various fields, including medicinal chemistry and materials science. Although the specific compound is not directly synthesized or characterized in the provided papers, related compounds with bromo, fluoro, and nitro substituents on a phenol backbone have been studied extensively. These studies offer insights into the structural, spectroscopic, and electronic properties of such compounds, which can be extrapolated to understand 2-Bromo-3-fluoro-6-nitrophenol.
Synthesis Analysis
The synthesis of halogenated nitrophenols typically involves electrophilic substitution reactions, as seen in the synthesis of 2,4,6-Bromo-4'-nitro ether, where bromine and phenol are the main raw materials . Similarly, the synthesis of 2-Bromo-4-nitrophenol from 2-methoxy-5-nitroaniline via diazotization and the Sandmeyer reaction indicates the use of halogenation and nitration steps that are likely relevant to the synthesis of 2-Bromo-3-fluoro-6-nitrophenol .
Molecular Structure Analysis
X-ray diffraction methods have been employed to determine the crystal structures of related compounds, providing detailed information on molecular geometry . The molecular structure of halogenated nitrophenols is influenced by the presence of electron-withdrawing groups, such as nitro and halogen atoms, which can affect the electron density distribution within the molecule.
Chemical Reactions Analysis
The reactivity of halogenated nitrophenols is characterized by their ability to undergo further chemical transformations. For instance, nitration reactions of bromophenols can lead to nitro-debromination products . The presence of halogen atoms also allows for nucleophilic substitution reactions, as demonstrated in the synthesis of 2-Bromo-4-nitrophenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated nitrophenols are influenced by their molecular structure. Spectroscopic techniques such as FT-IR, UV-Vis, and NMR are commonly used to characterize these compounds . Computational methods, including density functional theory (DFT), provide insights into vibrational frequencies, electronic properties, and molecular electrostatic potential . The polarizability and hyperpolarizability properties of these molecules are also of interest due to their potential applications in nonlinear optics .
安全和危害
作用机制
Target of Action
Nitrophenol compounds are generally known to interact with various enzymes and proteins within the cell .
Mode of Action
Nitrophenols typically act by forming a nitroso derivative that can bind to proteins and inhibit their function
Biochemical Pathways
Nitrophenols can potentially affect multiple pathways due to their broad reactivity .
Pharmacokinetics
They are typically metabolized by the liver and excreted in the urine .
Result of Action
Nitrophenols can cause oxidative stress and potential cytotoxicity .
属性
IUPAC Name |
2-bromo-3-fluoro-6-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFNO3/c7-5-3(8)1-2-4(6(5)10)9(11)12/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUSAMCYDUMVNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40547868 | |
| Record name | 2-Bromo-3-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoro-6-nitrophenol | |
CAS RN |
103979-08-4 | |
| Record name | 2-Bromo-3-fluoro-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40547868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-3-fluoro-6-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-Methyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B177769.png)


![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)

![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)



